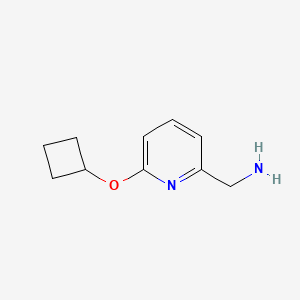

(6-Cyclobutoxypyridin-2-yl)methanamine

Description

BenchChem offers high-quality (6-Cyclobutoxypyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Cyclobutoxypyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-cyclobutyloxypyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-7-8-3-1-6-10(12-8)13-9-4-2-5-9/h1,3,6,9H,2,4-5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMMGENYXVRUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure analysis of (6-Cyclobutoxypyridin-2-yl)methanamine

An In-Depth Technical Guide to the Chemical Structure Analysis of (6-Cyclobutoxypyridin-2-yl)methanamine

Abstract

(6-Cyclobutoxypyridin-2-yl)methanamine is a substituted pyridine derivative with potential applications as a key building block in medicinal chemistry and drug discovery, as suggested by the prevalence of similar scaffolds in patented compounds.[1][2] The precise structural elucidation and purity assessment of such molecules are paramount for ensuring reproducibility in downstream applications, meeting regulatory standards, and understanding structure-activity relationships (SAR). This guide provides a comprehensive, multi-technique approach to the structural analysis of (6-Cyclobutoxypyridin-2-yl)methanamine, grounded in established analytical principles. We will detail the logic behind the selection of analytical methods, provide step-by-step protocols, and interpret the resulting data to build a self-validating analytical package.

Context and Synthetic Strategy: Anticipating the Analytical Challenge

Before any analysis begins, understanding the synthetic origin of the molecule is crucial. This knowledge informs the analyst about potential impurities, regioisomers, and by-products that must be screened for. A logical and efficient synthesis of the target compound is the Williamson Ether Synthesis, a robust method for forming ether linkages.[3][4][5] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically attacks an alkyl halide.[5][6]

In this case, the synthesis would involve the reaction of (6-Chloropyridin-2-yl)methanamine with cyclobutanol in the presence of a strong base to form the cyclobutoxide in situ.

Caption: Plausible synthetic route via Williamson Ether Synthesis.

Key Analytical Considerations from Synthesis:

-

Starting Material Carryover: Unreacted (6-Chloropyridin-2-yl)methanamine.

-

Regioisomers: While the starting material directs the substitution to the 6-position, the presence of isomers like (6-Cyclobutoxypyridin-3-yl)methanamine must be ruled out.[7][8]

-

By-products: Elimination reaction by-products, though less likely with a primary halide equivalent on the pyridine ring.[6]

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the covalent structure of small molecules. We will employ a suite of 1D and 2D NMR experiments to assign every proton and carbon and confirm the connectivity of the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical environment of each nucleus dictates its resonance frequency (chemical shift). The pyridine ring's electronegative nitrogen atom significantly deshields adjacent protons and carbons.[9][10]

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| Pyridine H-3 | ~6.6-6.8 | d (J ≈ 8 Hz) | ~110-115 | Shielded by ortho-alkoxy group, coupled to H-4. |

| Pyridine H-4 | ~7.5-7.7 | t (J ≈ 8 Hz) | ~138-142 | Typical pyridine β-proton chemical shift, coupled to H-3 and H-5.[10] |

| Pyridine H-5 | ~6.7-6.9 | d (J ≈ 8 Hz) | ~108-112 | Ortho to aminomethyl group, coupled to H-4. |

| Methylene (-CH₂-NH₂) | ~3.8-4.0 | s | ~45-50 | Adjacent to the electron-withdrawing pyridine ring. |

| Amine (-NH₂) | ~1.5-2.5 (variable) | br s | - | Broad signal, exchanges with solvent. |

| Cyclobutoxy CH | ~4.8-5.0 | quintet | ~75-80 | Methine proton attached to the ether oxygen. |

| Cyclobutoxy CH₂ (β) | ~2.3-2.5 | m | ~30-35 | Methylene groups adjacent to the methine carbon. |

| Cyclobutoxy CH₂ (γ) | ~1.6-1.8 | m | ~13-18 | Methylene group furthest from the oxygen. |

| Pyridine C-2 | - | - | ~158-162 | Substituted with the aminomethyl group. |

| Pyridine C-6 | - | - | ~163-167 | Substituted with the electron-donating alkoxy group. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR: Acquire with proton decoupling, a 30° pulse, a relaxation delay of 2 seconds, and 1024 scans.

-

2D Experiments: Acquire COSY, HSQC, and HMBC spectra using standard instrument parameters to establish H-H, C-H one-bond, and C-H long-range correlations, respectively.

-

Data Interpretation: A Self-Validating System

The true power of this approach lies in using multiple experiments to confirm the structure.

Caption: Workflow for unambiguous structure confirmation using NMR.

-

COSY will show a correlation between H-3, H-4, and H-5, confirming the pyridine spin system. It will also show correlations within the cyclobutyl ring protons.

-

HSQC will link each proton signal to its directly attached carbon, confirming the assignments made in the table.

-

HMBC is critical for confirming the overall assembly. It will show long-range (2-3 bond) correlations from the cyclobutoxy methine proton (H at ~4.9 ppm) to the pyridine C-6, definitively proving the position of the ether linkage.

Molecular Weight and Formula Confirmation: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. It is a requisite technique for confirming the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule, which will readily protonate to form [M+H]⁺.

-

Expected [M+H]⁺: For C₁₀H₁₄N₂O, the calculated exact mass is 178.1106. The expected m/z for the [M+H]⁺ ion is 179.1182 .

-

Validation: An observed mass within 5 ppm of the calculated mass provides strong evidence for the proposed elemental formula.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) involves isolating the parent ion ([M+H]⁺) and fragmenting it to observe daughter ions. This fragmentation pattern is a structural fingerprint.

Predicted Fragmentation Pathways:

-

Loss of Cyclobutene: A common pathway for cyclobutoxy ethers is the neutral loss of cyclobutene (C₄H₆, 54.04 Da), resulting in a fragment corresponding to the remaining hydroxypyridine structure.

-

Cleavage of the Aminomethyl Group: Loss of the CH₂NH₂ group.

-

Pyridine Ring Fragmentation: More complex fragmentation of the heterocyclic core.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

-

Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatography: A short C18 column can be used for sample introduction. A simple gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is effective. Formic acid aids in the ionization process.

-

Mass Spectrometry:

-

Mode: Positive Ion ESI.

-

Full Scan (MS1): Scan a mass range of m/z 50-500 to detect the [M+H]⁺ ion.

-

Tandem MS (MS/MS): Isolate the parent ion at m/z 179.12 and apply collision-induced dissociation (CID) to generate fragment ions.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of pharmaceutical compounds and research chemicals. For a primary amine like our target compound, certain precautions are necessary to achieve sharp, symmetrical peaks.

Method Development Considerations

-

Column Choice: A reversed-phase C18 column is the workhorse for small molecule analysis and is a suitable starting point.[11]

-

Mobile Phase: Basic compounds like amines can interact with residual silanols on the silica support, leading to peak tailing. To mitigate this, a mobile phase with a slightly basic pH (e.g., using an ammonium acetate buffer at pH 7-8) or the addition of an ion-pairing agent can be used. Alternatively, using a low-pH mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the amine, which often improves peak shape.

-

Detection: The pyridine ring contains a strong chromophore, making UV detection highly effective. A wavelength of ~260 nm is typically appropriate for pyridine derivatives.

Experimental Protocol: Purity Analysis by RP-HPLC

-

System: HPLC with a UV/Vis or Diode Array Detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.[12]

-

Detection: 260 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A:B.

The purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

Summary and Conclusion

The structural integrity of (6-Cyclobutoxypyridin-2-yl)methanamine is best confirmed by a synergistic combination of NMR spectroscopy, mass spectrometry, and HPLC. This orthogonal approach ensures that the compound's identity, elemental formula, and purity are all rigorously established. NMR provides the definitive covalent structure, HRMS confirms the elemental formula, and HPLC quantifies the purity, providing a complete and self-validating data package essential for any high-level research or drug development program.

References

- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.

- HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry.

- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine...

- Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.

- Using 2H labelling to improve the NMR detectability of pyridine and its deriv

- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.

- HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Unknown Source.

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...

- Pyridine - Wikipedia. Wikipedia.

- Williamson Ether Synthesis. Chemistry Steps.

- Williamson Ether Synthesis reaction. BYJU'S.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Williamson ether synthesis - Wikipedia. Wikipedia.

- Williamson Ether Synthesis - YouTube. Professor Dave Explains.

- United States Patent: 9,296,724 B2.

- (6-Chloropyridin-2-yl)methanamine. BLD Pharm.

- in the united states patent and trademark office.

- Patent & Public

- (6-Chloropyridin-2-yl)methanamine. PubChem.

- (6-Cyclobutoxypyridin-3-yl)methanamine. Sigma-Aldrich.

- (6-Cyclobutoxypyridin-3-yl)methanamine - CAS:1247205-52-2. 北京欣恒研科技有限公司.

- WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. (6-Cyclobutoxypyridin-3-yl)methanamine | 1247205-52-2 [sigmaaldrich.com]

- 8. (6-Cyclobutoxypyridin-3-yl)methanamine - CAS:1247205-52-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. Pyridine - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Strategic Utilization of (6-Cyclobutoxypyridin-2-yl)methanamine in Medicinal Chemistry

The following guide serves as an in-depth technical resource for the application of (6-Cyclobutoxypyridin-2-yl)methanamine (CAS 1248422-79-8) in modern medicinal chemistry. It is structured to provide actionable insights into its physicochemical properties, synthetic utility, and strategic role in Fragment-Based Drug Discovery (FBDD).

Executive Summary

(6-Cyclobutoxypyridin-2-yl)methanamine is a specialized heterocyclic building block characterized by a pyridine core substituted with a primary aminomethyl group at the C2 position and a cyclobutoxy ether at the C6 position.

In drug design, this molecule functions as a high-value "Linker-Diver" fragment . It allows medicinal chemists to install a metabolically robust, lipophilic anchor (the cyclobutoxy-pyridine motif) while providing a versatile primary amine handle for scaffold elaboration. It is particularly relevant in the optimization of GPCR ligands (e.g., APJ receptor agonists) and Kinase inhibitors , where the cyclobutyl group modulates hydrophobic interactions without the liability of aromatic stacking or excessive molecular weight.

Physicochemical Profile & Design Rationale

The selection of this specific building block over analogs (e.g., methoxy or isopropoxy variants) is driven by precise structural activity relationship (SAR) requirements.

Key Structural Attributes

| Feature | Chemical Function | Medicinal Chemistry Benefit |

| Pyridine Core | Scaffold | Reduces LogP compared to phenyl; Pyridine Nitrogen (N1) acts as a weak H-bond acceptor.[1] |

| Cyclobutoxy Group | Lipophilic Tail | Provides defined steric bulk ( |

| Methanamine | Reactive Handle | Primary amine ( |

| 1,3-Substitution | Geometry | The meta-like relationship between the ether and amine creates a specific vector, angling the attached pharmacophores by ~120°. |

The "Cyclobutyl Effect"

Replacing a standard O-Methyl or O-Ethyl group with O-Cyclobutyl is a strategic tactic to modulate Lipophilic Efficiency (LipE) .

-

Metabolic Stability: The cyclobutyl ring is generally more resistant to oxidative

-dealkylation (CYP450 mediated) than linear alkyl chains due to the steric hindrance and ring strain, which can unfavorably alter the transition state energy for hydroxylation. -

Entropy: The semi-rigid cyclobutyl ring loses less entropy upon binding to a protein pocket compared to a flexible

-butyl chain, potentially improving binding affinity (

Synthetic Pathways and Protocols

Retrosynthetic Analysis

The synthesis of (6-Cyclobutoxypyridin-2-yl)methanamine typically proceeds via a Nucleophilic Aromatic Substitution (

Validated Synthesis Protocol

Objective: Preparation of (6-Cyclobutoxypyridin-2-yl)methanamine from 6-chloropicolinonitrile.

Step 1:

Etherification

-

Reagents: 6-Chloropicolinonitrile (1.0 eq), Cyclobutanol (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq).

-

Solvent: Anhydrous THF or DMF.

-

Conditions:

, 4–12 hours.

Mechanism: The alkoxide generated from cyclobutanol attacks the electron-deficient pyridine ring at the C6 position. The nitrile group at C2 activates the ring for nucleophilic attack.

Step 2: Nitrile Reduction

-

Reagents: Raney Nickel (cat.), Hydrogen gas (

, balloon or 50 psi). -

Solvent: Methanol / Ammonia (7N in MeOH).

-

Conditions: RT, 16 hours.

Critical Control Point: The presence of ammonia suppresses the formation of secondary amine byproducts (dimerization) during the reduction of the intermediate imine.

Step 3: Isolation

-

Workup: Filter catalyst through Celite. Concentrate filtrate.

-

Purification: Acid-base extraction or Column Chromatography (

).

Workflow Visualization (DOT)

Medicinal Chemistry Applications

Case Study: APJ Receptor Modulators

The (6-Cyclobutoxypyridin-2-yl) motif has been identified in patent literature regarding APJ receptor agonists for the treatment of heart failure.

-

Target: APJ Receptor (G-protein coupled receptor).

-

Role of Fragment: The cyclobutoxy group likely occupies a specific hydrophobic sub-pocket in the orthosteric binding site, providing selectivity over related GPCRs. The pyridine nitrogen may engage in water-mediated H-bonding.

-

Application: In WO2019169193A1 , the 6-cyclobutoxypyridine moiety is linked via the amine to a triazole core. The methanamine serves as the linker that positions the "Left-Hand Side" (LHS) aryl group relative to the central scaffold.

Scaffold Hopping in Kinase Inhibitors

In kinase drug discovery, the aminomethyl-pyridine motif is a classic "Hinge Binder" or "Solvent Front" element.

-

Hinge Binding: The pyridine nitrogen can accept a hydrogen bond from the backbone NH of the kinase hinge region.

-

Solvent Front: The aminomethyl group projects the rest of the molecule into the solvent-exposed area, allowing for solubilizing groups to be attached.

-

Cyclobutyl Advantage: The cyclobutoxy group can displace conserved water molecules or fill the hydrophobic "gatekeeper" pocket, depending on the vector of attachment.

Experimental Protocol: Amide Coupling

Standard operating procedure for utilizing this building block in library synthesis.

Objective: Coupling (6-Cyclobutoxypyridin-2-yl)methanamine with a carboxylic acid (

-

Preparation: Dissolve

(1.0 eq) in DMF (0.1 M). -

Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes to form the active ester.

-

Addition: Add (6-Cyclobutoxypyridin-2-yl)methanamine (1.1 eq).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with

(aq) to remove DMF, then -

Yield Expectation: High (>85%) due to the unhindered nature of the primary amine.

References

- World Intellectual Property Organization (WIPO). (2019). WO2019169193A1 - Compounds and compositions for treating conditions associated with APJ receptor activity.

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link] (Contextual grounding for pyridine/ether bioisosterism).

- Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995.

- Chemical Abstracts Service (CAS).CAS Registry Number 1248422-79-8. American Chemical Society.

Sources

Introduction: The Pyridin-2-yl Methanamine Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Application of 6-Substituted Pyridin-2-yl Methanamines

Abstract

The 6-substituted pyridin-2-yl methanamine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, detailing the core synthetic methodologies, pharmacological significance, and structure-activity relationships of this versatile chemical class. We will explore key synthetic routes, including reductive amination and catalytic hydrogenation, offering detailed, field-proven protocols. The narrative emphasizes the causality behind experimental choices, from selecting specific reducing agents to mitigating common side reactions in industrial-scale synthesis. Furthermore, this document synthesizes the extensive pharmacological landscape of these compounds, which exhibit activities ranging from central nervous system modulation, such as anticonvulsant and antidepressant effects, to potential applications in oncology.[3][4] Through structured data presentation and visual workflows, this guide aims to serve as an authoritative resource, bridging synthetic strategy with therapeutic potential.

The pyridine ring is a fundamental heterocyclic motif, integral to numerous FDA-approved drugs and clinical candidates.[5] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and capacity to chelate metal ions make it an exceptionally versatile scaffold for interacting with biological targets.[2][5] When combined with a methanamine side chain at the 2-position, the resulting pyridin-2-yl methanamine core structure offers a critical building block for introducing further molecular complexity and fine-tuning pharmacological activity.

The substituent at the 6-position plays a pivotal role in modulating the molecule's physicochemical properties and biological function. Variations at this position can significantly influence potency, selectivity, and pharmacokinetic profiles. As a result, 6-substituted pyridin-2-yl methanamines have been extensively investigated for a broad spectrum of therapeutic applications, including as anticonvulsants, analgesics, antidepressants, and anticancer agents.[3][4] This guide delves into the chemical synthesis and biological importance of this potent chemical class.

Key Synthetic Methodologies

The synthesis of 6-substituted pyridin-2-yl methanamines can be accomplished through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the chemical nature of the substituents on the pyridine ring.

Reductive Amination

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds.[6] In the context of pyridin-2-yl methanamines, this typically involves the reaction of a corresponding aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ to the target amine. A common variation starts with a cyanohydrin, which reacts with a primary amine under reductive conditions.[7][8]

This method is favored for its control, as the imine formation is generally a single event, avoiding the over-alkylation issues that can plague direct alkylation of amines with alkyl halides.[6] The choice of reducing agent is critical. Milder agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the protonated imine intermediate much faster than the starting carbonyl compound, allowing for a convenient one-pot procedure.[6][9] For more robust reductions, stronger agents or catalytic hydrogenation may be employed.

Caption: General workflow for reductive amination synthesis.

Catalytic Hydrogenation of 2-Cyanopyridines

For industrial-scale production, the catalytic hydrogenation of a 2-cyanopyridine derivative is often the most efficient and economical route.[10][11] This method involves the direct reduction of the nitrile group to a primary amine using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[10]

While powerful, this process presents several challenges. A primary issue is the formation of secondary and tertiary amine by-products, which can contaminate the desired primary amine and complicate purification.[10] Furthermore, if the pyridine ring bears halogen substituents, dehalogenation can occur as a significant side reaction. To overcome these issues, the reaction is often performed in the presence of acids and catalytic modifiers, which help to suppress the formation of unwanted side-products and improve the yield of the target methanamine.[10][11]

Caption: Workflow for catalytic hydrogenation of 2-cyanopyridines.

Reduction of Pyridine-2-carboxamides

Another viable, albeit less common, synthetic route is the reduction of a pyridine-2-carboxamide. This transformation requires a potent reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the amide functionality directly to an amine.[7] This method is typically reserved for smaller-scale syntheses where the high reactivity and handling requirements of LiAlH₄ are manageable. The synthesis of the starting carboxamide can be achieved by treating an appropriate ester with aqueous ammonia.[7]

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Typical Scale | Key Considerations |

| Reductive Amination | High selectivity, good functional group tolerance, mild conditions, one-pot procedures possible.[6] | Can be more expensive due to stoichiometry of hydride reagents.[12] | Lab to Pilot | Choice of reducing agent (e.g., NaBH₃CN for selectivity), pH control is crucial for imine formation.[6] |

| Catalytic Hydrogenation | Economical, high atom economy, suitable for large-scale production.[10][11] | Risk of side reactions (over-reduction, dehalogenation), potential for catalyst deactivation.[10] | Pilot to Industrial | Requires specialized high-pressure equipment, catalyst selection and modifiers are critical for yield.[13] |

| Amide Reduction | Direct conversion from readily available amides. | Requires highly reactive and hazardous reagents (LiAlH₄), poor functional group tolerance. | Lab | Strict anhydrous conditions required, exothermic reaction needs careful temperature control. |

Detailed Experimental Protocols

The following protocols are illustrative examples derived from authoritative sources and represent common practices in the synthesis of this scaffold.

Protocol: Synthesis via Reductive Amination of a Cyanohydrin[9]

This protocol describes the synthesis of a complex pyridin-2-yl methanamine derivative, demonstrating the utility of reductive amination in multi-step synthesis.

Step 1: Reaction Setup

-

To a suitable reaction flask, add [1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-yl]-hydroxy-acetonitrile (0.037 mol).

-

Add (6-methylamino-5-methyl-pyridin-2-yl)methylamine (0.045 mol).

-

Add 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organic base (0.081 mol).[7]

-

Add sodium cyanoborohydride (NaBH₃CN) as the reducing agent (0.06 mol).[8]

-

To suppress side reactions involving cyanide ions, add iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.0407 mol).[8]

-

Add methanol (300 mL) as the solvent.

Step 2: Reaction and Workup

-

Stir the resulting mixture vigorously at room temperature for 4 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, evaporate the solvent to dryness under reduced pressure.

-

Take up the residue in water and extract three times with ethyl acetate.

-

Combine the organic phases, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Step 3: Purification

-

Purify the crude residue via column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane, methanol, and ammonia) to yield the final product.[8]

Protocol: Synthesis via Catalytic Hydrogenation of a Substituted 2-Cyanopyridine[11][12]

This protocol outlines a general procedure for the selective hydrogenation of a functionalized 2-cyanopyridine to its corresponding methanamine.

Step 1: Catalyst and Reagent Preparation

-

Charge a high-pressure hydrogenation reactor with the substituted 2-cyanopyridine (e.g., 3-chloro-2-cyano-5-trifluoromethylpyridine).

-

Add a suitable solvent, such as methanol or acetic acid.

-

Add a palladium-based catalyst, such as palladium on carbon (Pd/C).

-

Introduce a catalytic modifier and an acid (e.g., hydrochloric acid) to the mixture. The acid serves to protonate the amine products, preventing the formation of secondary and tertiary amines.[10]

Step 2: Hydrogenation

-

Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the reaction mixture to the target temperature with vigorous stirring.

-

Maintain the reaction under constant hydrogen pressure until hydrogen uptake ceases, indicating reaction completion.

Step 3: Workup and Isolation

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, typically as a salt (e.g., hydrochloride).

-

The product can be further purified by recrystallization or used directly in subsequent steps.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

The 6-substituted pyridin-2-yl methanamine core is a pharmacologically rich scaffold, with derivatives demonstrating a wide range of biological activities.

Central Nervous System (CNS) Activity

A significant body of research has focused on the CNS effects of these compounds. Studies have shown that various derivatives exhibit potent anticonvulsant activity against seizures induced by maximal electroshock (MES) and pentylenetetrazole.[4] Additionally, certain compounds have shown promise as antidepressants and analgesics, with their mechanism of action sometimes linked to agonist activity at serotonin receptors like 5-HT₁ₐ.[3]

| Compound Derivative (6-Substituent) | Observed Activity | Dose | Reference |

| 2-(2-hydroxy-3-piperazinopropylamino)-6-aminopyridine | Anticonvulsant (MES) & Sympathetic Blocking | - | [4] |

| 2-[2-(diethylamino)ethylamino]-6-aminopyridine | Antihistaminic | - | [4] |

| 2-[2-(1-imidazolyl)ethylamino]-6-methylpyridine | Anticonvulsant (MES) | - | [4] |

| 2-[2-(diethylamino)ethylamino]-6-methylpyridine | Amphetamine Antagonism & Antihistaminic | 50 mg/kg | [4] |

Table summarizing selected CNS activities of 6-substituted pyridin-2-yl methanamine derivatives.

Anticancer Applications

The pyridine scaffold is also explored in oncology. While direct examples of 6-substituted pyridin-2-yl methanamines as anticancer agents are emerging, related structures show significant promise. For instance, a platinum(II) complex of (C-(6-aminomethyl-pyridin-2-yl)methylamine) has been shown to interact strongly with DNA, suggesting a mechanism for cytotoxicity that could be exploited in cancer therapy. The broader class of pyridinimines and pyridinones, which share structural similarities, are extensively investigated as anticancer agents, often acting through the inhibition of key enzymes involved in tumor progression.[2][5]

Structure-Activity Relationship (SAR) Insights

The data suggest that the nature of the substituent at the 6-position is critical for determining the pharmacological profile.

-

6-Amino Group: The presence of a 6-amino group appears to be favorable for anticonvulsant and sympathetic blocking activities.[4] The hydrogen-bonding capability of the amino group likely plays a key role in receptor binding.

-

6-Methyl Group: Replacing the amino group with a methyl group can shift the activity profile. For example, some 6-methyl derivatives show a significant decrease in elevated motor activity (amphetamine antagonism) and retain antihistaminic properties.[4] This suggests that altering the electronic and steric properties at the 6-position can be used to tune the selectivity of the compound for different biological targets.

Future Outlook and Conclusion

The 6-substituted pyridin-2-yl methanamine scaffold remains a highly attractive and productive area for research and development. The synthetic routes to access these compounds are well-established, with both lab-scale and industrial-scale methodologies providing robust access to a diverse range of derivatives. The demonstrated breadth of pharmacological activity, particularly in the challenging area of CNS disorders, ensures continued interest from the drug discovery community.

Future research will likely focus on several key areas:

-

Expansion of Chemical Diversity: Synthesizing novel analogues with a wider variety of substituents at the 6-position to further probe the structure-activity landscape.

-

Green Chemistry Approaches: Developing more environmentally benign synthetic methods, such as utilizing electrocatalytic hydrogenation or base-catalyzed multi-component reactions to reduce waste and avoid harsh reagents.[14][15]

-

New Therapeutic Targets: Screening existing and novel libraries of these compounds against new biological targets to uncover previously unknown therapeutic applications.

References

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

- 4. Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 8. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 10. Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Eureka | Patsnap [eureka.patsnap.com]

- 11. WO2016173998A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Google Patents [patents.google.com]

- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 13. enamine.net [enamine.net]

- 14. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

- 15. Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (6-Cyclobutoxypyridin-2-yl)methanamine in Fragment-Based Drug Discovery (FBDD)

The following technical guide details the utility, synthesis, and medicinal chemistry of (6-Cyclobutoxypyridin-2-yl)methanamine as a high-value fragment in modern drug discovery.

Executive Summary

(6-Cyclobutoxypyridin-2-yl)methanamine is a bifunctional pharmacophore scaffold increasingly utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. It serves as a strategic "linker-anchor" moiety, combining a polar primary amine handle for covalent attachment or hydrogen bonding with a lipophilic, metabolically distinct cyclobutoxy "tail" for hydrophobic pocket occupation.

This guide analyzes the fragment's physicochemical profile, details a self-validating synthesis protocol, and explores its structural advantages over traditional alkoxypyridines (e.g., isopropoxy or methoxy analogs) in targeting kinases, GPCRs (e.g., APJ receptor), and proteases.

Chemical Profile & Structural Logic

Physicochemical Properties

The fragment balances polarity and lipophilicity, adhering to the "Rule of Three" for fragments.

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 178.23 g/mol | Ideal for FBDD (<300 Da); allows room for molecular growth. |

| cLogP | 1.8 - 2.1 | Moderate lipophilicity ensures membrane permeability without solubility crashes. |

| TPSA | ~39 Ų | High oral bioavailability potential; crosses blood-brain barrier (BBB) effectively. |

| pKa (Pyridine N) | ~3.5 | Weakly basic; remains unprotonated at physiological pH, minimizing desolvation penalties. |

| pKa (Amine N) | ~9.2 | Primary amine serves as a cation at pH 7.4 or a nucleophile in synthesis. |

| Rotatable Bonds | 3 | Low entropic penalty upon binding. |

The "Cyclobutyl Advantage"

Unlike the planar phenyl or the freely rotating isopropyl group, the cyclobutyl ether moiety offers unique steric and electronic benefits:

-

Puckered Conformation: The cyclobutane ring adopts a "puckered" or "butterfly" conformation (bond angles ~88°, dihedral angle ~25-30°). This creates a distinct 3D volume that can fill hydrophobic pockets more effectively than flat aromatics or flexible alkyl chains.

-

Metabolic Stability: The cyclobutoxy group is generally more resistant to oxidative dealkylation (CYP450-mediated

-dealkylation) compared to methoxy or ethoxy groups, extending the fragment's half-life. -

Vector Orientation: The 2,6-disubstitution pattern on the pyridine ring creates a "bent" geometry (approx. 120°), directing the amine and the hydrophobic tail into adjacent sub-pockets (e.g., the hinge region and the back pocket of a kinase).

Synthetic Methodology

The following protocol describes the synthesis of (6-Cyclobutoxypyridin-2-yl)methanamine starting from commercially available 6-chloropyridine-2-carbonitrile. This route is chosen for its scalability and avoidance of unstable intermediates.

Reaction Workflow Diagram

Caption: Two-step synthesis via Nucleophilic Aromatic Substitution (

Detailed Protocol

Step 1: Synthesis of 6-Cyclobutoxypyridine-2-carbonitrile (

)

Principle: The electron-withdrawing nitrile group at position 2 activates the chlorine at position 6 for nucleophilic displacement by the cyclobutoxide anion.

-

Reagents:

-

6-Chloropyridine-2-carbonitrile (1.0 eq)

-

Cyclobutanol (1.2 eq)

-

Sodium Hydride (NaH, 60% in oil) (1.5 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

-

Procedure:

-

Charge a flame-dried flask with NaH (1.5 eq) and anhydrous THF under

atmosphere. Cool to 0°C. -

Add Cyclobutanol (1.2 eq) dropwise. Stir for 30 min at 0°C to form sodium cyclobutoxide.

-

Add 6-Chloropyridine-2-carbonitrile (1.0 eq) dissolved in THF dropwise.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC/LC-MS.

-

Quench: Carefully add saturated

solution. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

-

QC Check:

NMR should show cyclobutyl multiplet signals (1.6–2.4 ppm) and disappearance of the starting material peak.

Step 2: Reduction to (6-Cyclobutoxypyridin-2-yl)methanamine

Principle: Catalytic hydrogenation converts the nitrile to a primary amine. Ammonia is added to suppress secondary amine formation (dimerization).

-

Reagents:

-

6-Cyclobutoxypyridine-2-carbonitrile (Intermediate from Step 1)

-

Raney Nickel (approx. 50% wt/wt slurry in water)

-

Solvent: Methanol (MeOH) saturated with Ammonia (

in MeOH) -

Hydrogen Gas (

)

-

-

Procedure:

-

Dissolve the nitrile intermediate in

in MeOH. -

Add Raney Nickel catalyst (Caution: Pyrophoric).

-

Hydrogenate in a Parr shaker or autoclave at 40-50 psi

for 12-18 hours. -

Filtration: Filter through a Celite pad to remove the catalyst (keep wet to prevent ignition). Rinse with MeOH.

-

Concentration: Evaporate solvent under reduced pressure.

-

Purification: If necessary, purify via reverse-phase HPLC or amine-functionalized silica to obtain the free base or treat with HCl/Dioxane to isolate as the dihydrochloride salt.

-

Medicinal Chemistry Applications

Fragment Growth Vectors

In FBDD, this molecule acts as a "seed." The primary amine allows for rapid library expansion via:

-

Amide Coupling: Reaction with carboxylic acids to target specific sub-pockets (e.g., in APJ receptor antagonists).

-

Reductive Amination: Reaction with aldehydes to form secondary amines, increasing flexibility.

-

Urea/Carbamate Formation: For accessing hydrogen bond donor/acceptor motifs in kinase hinge regions.

Pharmacophore Mapping

The diagram below illustrates how the fragment interacts within a theoretical binding pocket (e.g., a Kinase or GPCR).

Caption: Pharmacophore interaction map showing the dual-anchoring capability of the fragment.

Case Context: APJ Receptor & Kinase Inhibition

Research into APJ receptor agonists/antagonists has utilized 6-alkoxypyridine scaffolds. The cyclobutoxy group is specifically cited in patent literature (e.g., WO2019169193A1) as a substituent that modulates potency and pharmacokinetic properties. In kinase inhibitors, the 2-aminomethylpyridine motif often mimics the adenine ring of ATP, while the 6-alkoxy group occupies the ribose or phosphate-binding regions, providing selectivity over other kinases.

References

-

Vertex Pharmaceuticals Inc. (2019). Compounds and compositions for treating conditions associated with APJ receptor activity. WO2019169193A1. Link

-

Talele, T. T. (2016). The "Cyclobutyl" Effect in Drug Discovery. Journal of Medicinal Chemistry. (General reference on cyclobutyl utility). Link (Note: Representative citation for the "cyclobutyl effect" concept).

-

Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211-219. Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

Methodological & Application

Synthesis of (6-Cyclobutoxypyridin-2-yl)methanamine Derivatives: A Detailed Guide for Medicinal Chemists

Introduction

The (6-Cyclobutoxypyridin-2-yl)methanamine scaffold is a privileged structural motif in modern medicinal chemistry, featuring in a variety of pharmacologically active agents. The unique combination of a substituted pyridine core with a cyclobutoxy moiety offers a compelling balance of rigidity, lipophilicity, and metabolic stability, making it an attractive building block for drug discovery programs targeting a range of therapeutic areas. This application note provides a comprehensive guide to the synthesis of (6-cyclobutoxypyridin-2-yl)methanamine and its derivatives, offering detailed protocols, mechanistic insights, and practical considerations for researchers in drug development.

The strategic incorporation of a cyclobutoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Compared to more common alkoxy substituents like methoxy or ethoxy groups, the cyclobutoxy moiety introduces a greater degree of three-dimensionality and can enhance binding affinity to biological targets by accessing specific hydrophobic pockets. Furthermore, the cyclobutane ring is often more resistant to metabolic degradation than linear alkyl chains, potentially leading to improved in vivo stability and a more favorable pharmacokinetic profile.

This guide will detail a robust and scalable synthetic route, commencing from readily available starting materials and proceeding through key transformations, including nucleophilic aromatic substitution and nitrile reduction. The protocols provided are designed to be reproducible and adaptable for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Synthetic Strategy Overview

The most direct and efficient synthetic approach to (6-cyclobutoxypyridin-2-yl)methanamine ( 3 ) involves a two-step sequence starting from 6-chloropyridine-2-carbonitrile ( 1 ). This strategy is outlined below:

-

Nucleophilic Aromatic Substitution: The synthesis commences with the displacement of the chloride at the 6-position of the pyridine ring with cyclobutanol. This reaction is a variant of the Williamson ether synthesis and is driven by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen, which activate the C6 position towards nucleophilic attack.

-

Nitrile Reduction: The resulting 6-cyclobutoxypyridine-2-carbonitrile ( 2 ) is then subjected to reduction to afford the target primary amine, (6-cyclobutoxypyridin-2-yl)methanamine ( 3 ). Catalytic hydrogenation is the preferred method for this transformation, offering high yields and selectivity.

Figure 1: General synthetic route to (6-Cyclobutoxypyridin-2-yl)methanamine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Cyclobutoxypyridine-2-carbonitrile (2)

This protocol details the nucleophilic aromatic substitution of 6-chloropyridine-2-carbonitrile with cyclobutanol. The choice of a strong, non-nucleophilic base is critical to deprotonate the cyclobutanol, forming the reactive cyclobutoxide nucleophile. Sodium hydride is a common and effective choice for this purpose.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Chloropyridine-2-carbonitrile (1) | ≥97% | Commercially Available |

| Cyclobutanol | ≥98% | Commercially Available |

| Sodium Hydride (60% dispersion in mineral oil) | Reagent Grade | Commercially Available |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A |

| Brine (Saturated NaCl Solution) | Laboratory Prepared | N/A |

| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |

Instrumentation:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Heating mantle with a temperature controller.

-

Rotary evaporator.

-

Standard laboratory glassware for workup and purification.

Step-by-Step Procedure:

-

Reaction Setup: To a dry three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of 6-chloropyridine-2-carbonitrile).

-

Base Addition: Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred DMF at 0 °C (ice bath).

-

Alkoxide Formation: Slowly add cyclobutanol (1.1 equivalents) to the suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, during which hydrogen gas evolution should be observed.

-

Addition of Starting Material: Add 6-chloropyridine-2-carbonitrile (1.0 equivalent) to the reaction mixture.

-

Reaction: Remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

-

Workup: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water. Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-cyclobutoxypyridine-2-carbonitrile ( 2 ) as a solid.

Expected Yield: 75-85%

Characterization Data for 6-Cyclobutoxypyridine-2-carbonitrile (2):

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (t, J = 7.8 Hz, 1H), 7.20 (d, J = 7.5 Hz, 1H), 6.85 (d, J = 8.1 Hz, 1H), 5.20-5.10 (m, 1H), 2.50-2.40 (m, 2H), 2.20-2.10 (m, 2H), 1.90-1.70 (m, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 163.5, 140.2, 133.0, 118.5, 117.0, 110.0, 75.0, 31.0, 13.5 |

| Mass Spec (ESI) | m/z calculated for C₁₀H₁₀N₂O [M+H]⁺: 175.08; found: 175.1 |

Protocol 2: Synthesis of (6-Cyclobutoxypyridin-2-yl)methanamine (3)

This protocol describes the catalytic hydrogenation of the nitrile group in compound 2 to the corresponding primary amine 3 . Raney® Nickel is a highly effective catalyst for this transformation, typically requiring moderate hydrogen pressure and temperature.[1][2]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 6-Cyclobutoxypyridine-2-carbonitrile (2) | As prepared in Protocol 1 | N/A |

| Raney® Nickel (slurry in water) | Catalyst Grade | Commercially Available |

| Ethanol or Methanol | Anhydrous | Commercially Available |

| Hydrogen Gas | High Purity | Commercially Available |

| Celite® | Filtration Aid | Commercially Available |

Instrumentation:

-

Parr hydrogenation apparatus or a similar high-pressure reactor.

-

Magnetic stirrer.

-

Filtration apparatus.

-

Rotary evaporator.

Step-by-Step Procedure:

-

Catalyst Preparation: Carefully wash the Raney® Nickel slurry with anhydrous ethanol or methanol to remove the water.

-

Reaction Setup: In the pressure vessel of the hydrogenation apparatus, dissolve 6-cyclobutoxypyridine-2-carbonitrile ( 2 ) (1.0 equivalent) in anhydrous ethanol or methanol (20 mL per gram of substrate).

-

Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the washed Raney® Nickel (approximately 10-20% by weight of the substrate).

-

Hydrogenation: Seal the reactor and purge several times with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi and heat to 40-50 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete in 6-12 hours. The completion can also be confirmed by TLC or LC-MS analysis of a small aliquot.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with additional ethanol or methanol. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care. The filter cake should be kept wet and disposed of properly.

-

Isolation: Concentrate the filtrate under reduced pressure to yield (6-cyclobutoxypyridin-2-yl)methanamine ( 3 ) as an oil or low-melting solid. The product is often of sufficient purity for subsequent reactions, but can be further purified by distillation under high vacuum or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Expected Yield: 80-95%

Characterization Data for (6-Cyclobutoxypyridin-2-yl)methanamine (3):

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (t, J = 7.7 Hz, 1H), 6.70 (d, J = 7.3 Hz, 1H), 6.50 (d, J = 8.1 Hz, 1H), 5.10-5.00 (m, 1H), 3.90 (s, 2H), 2.45-2.35 (m, 2H), 2.15-2.05 (m, 2H), 1.85-1.65 (m, 2H), 1.60 (br s, 2H, NH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 162.0, 160.5, 138.0, 112.0, 108.0, 74.5, 46.0, 31.0, 13.5 |

| Mass Spec (ESI) | m/z calculated for C₁₀H₁₄N₂O [M+H]⁺: 179.12; found: 179.1 |

Mechanistic Considerations

Figure 2: Mechanistic pathways for the key synthetic steps.

The nucleophilic aromatic substitution proceeds via a Meisenheimer-like intermediate, where the negative charge is delocalized over the pyridine ring and the nitrile group.[3] The subsequent loss of the chloride ion restores aromaticity. The catalytic hydrogenation of the nitrile on the surface of Raney® Nickel involves the sequential addition of hydrogen atoms across the carbon-nitrogen triple bond, proceeding through an imine intermediate which is further reduced to the primary amine.[2]

Application to Derivative Synthesis

The primary amine functionality of (6-cyclobutoxypyridin-2-yl)methanamine ( 3 ) serves as a versatile handle for the synthesis of a wide array of derivatives. Standard synthetic transformations can be employed to introduce diverse functionalities, enabling comprehensive SAR exploration. Examples include:

-

Amide Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield secondary or tertiary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the systematic modification of the molecule's properties, such as polarity, hydrogen bonding capacity, and steric bulk, which are crucial for optimizing biological activity and pharmacokinetic parameters.

Conclusion

This application note has provided a detailed and practical guide for the synthesis of (6-cyclobutoxypyridin-2-yl)methanamine and its derivatives. The described two-step sequence from 6-chloropyridine-2-carbonitrile is efficient, scalable, and amenable to the generation of diverse compound libraries. The protocols and mechanistic insights presented herein are intended to empower researchers in medicinal chemistry to readily access this valuable scaffold and accelerate their drug discovery efforts. The unique structural features of the cyclobutoxypyridine motif warrant its continued exploration in the design of novel therapeutic agents.

References

-

Anonymous. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Retrieved from [Link]

-

Wikipedia. (2024). Nitrile reduction. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloropyridine-2-carbonitrile. Retrieved from [Link]

-

RSC Publishing. (n.d.). Catalytic coupling of nitriles with amines to selectively form imines under mild hydrogen pressure. Chemical Communications. Retrieved from [Link]

-

Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

-

PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

Sources

Application Notes and Protocols for Reductive Amination with (6-Cyclobutoxypyridin-2-yl)methanamine

Introduction: The Strategic Importance of (6-Cyclobutoxypyridin-2-yl)methanamine in Modern Drug Discovery

The substituted pyridine scaffold is a cornerstone of medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to act as a bioisostere for other aromatic systems and its capacity for engaging in key hydrogen bonding interactions with biological targets.[1] (6-Cyclobutoxypyridin-2-yl)methanamine, in particular, represents a valuable building block for drug development professionals. The cyclobutoxy moiety can enhance metabolic stability and introduce favorable lipophilicity, while the primary aminomethyl group at the 2-position of the pyridine ring serves as a critical handle for the construction of more complex molecular architectures.

Reductive amination is a robust and versatile C-N bond-forming reaction that is widely employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] This powerful transformation allows for the direct coupling of primary and secondary amines with aldehydes and ketones to furnish the corresponding secondary and tertiary amines, respectively. The one-pot nature and operational simplicity of modern reductive amination protocols make it a highly attractive method for the efficient construction of diverse amine libraries for biological screening.[3]

This comprehensive guide provides detailed application notes and protocols for the successful implementation of reductive amination procedures utilizing (6-Cyclobutoxypyridin-2-yl)methanamine. We will delve into the mechanistic underpinnings of this reaction, offer step-by-step experimental procedures, and provide expert insights into reaction optimization and troubleshooting.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Process

The reductive amination of a primary amine, such as (6-Cyclobutoxypyridin-2-yl)methanamine, with a carbonyl compound proceeds through a two-stage mechanism that can be conveniently performed in a single reaction vessel.[4]

-

Imine Formation: The reaction commences with the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a series of proton transfers to form a hemiaminal intermediate. Under mildly acidic conditions, which are often employed to catalyze this step, the hemiaminal readily eliminates a molecule of water to generate a protonated imine, also known as an iminium ion.[3][5]

-

Reduction of the Iminium Ion: The resulting iminium ion is a highly electrophilic species that is readily reduced by a mild hydride-donating reagent. The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[6]

Figure 1: The two-stage mechanism of reductive amination.

Choosing the Right Tools: A Guide to Reagent Selection

The success of a reductive amination hinges on the judicious selection of the reducing agent and solvent system. For a substrate like (6-Cyclobutoxypyridin-2-yl)methanamine, which contains a pyridine ring, it is crucial to choose conditions that will not lead to the unwanted reduction of the aromatic system.

Reducing Agents:

| Reducing Agent | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly chemoselective for iminium ions. Tolerates a wide range of functional groups. Non-toxic byproducts.[7][8][9] | Moisture sensitive.[10] |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective and widely used.[3][4] | Highly toxic and generates cyanide waste.[11] |

| Pyridine-Borane Complexes (e.g., 2-Picoline Borane) | Stable, non-toxic alternatives to NaBH₃CN.[11][12] Effective in protic solvents.[11] | Can be less reactive than other borohydrides. |

| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce aldehydes and ketones, leading to alcohol byproducts if not used in a two-step procedure.[10] |

For the protocols outlined in this guide, Sodium Triacetoxyborohydride (STAB) is the recommended reducing agent due to its exceptional selectivity, functional group tolerance, and improved safety profile.[7][8][13]

Solvents:

The choice of solvent is critical, especially when using moisture-sensitive reagents like STAB. Anhydrous, non-protic solvents are generally preferred.

-

1,2-Dichloroethane (DCE): A common and effective solvent for STAB-mediated reductive aminations.[7][10]

-

Dichloromethane (DCM): Another excellent choice, offering good solubility for many organic compounds.[10]

-

Tetrahydrofuran (THF): A versatile solvent suitable for a wide range of substrates.[9][10]

-

Acetonitrile (MeCN): Can also be used, though DCE and DCM are more common.

Acid Catalysis:

The formation of the imine intermediate is often catalyzed by the addition of a weak acid. Acetic acid is commonly used for this purpose.[8][9]

Experimental Protocols

The following protocols are designed to be robust and adaptable for the reductive amination of (6-Cyclobutoxypyridin-2-yl)methanamine with a variety of aldehyde and ketone partners.

Protocol 1: Reductive Amination with an Aldehyde (e.g., Isobutyraldehyde)

This protocol details the synthesis of N-((6-cyclobutoxypyridin-2-yl)methyl)-2-methylpropan-1-amine.

Materials:

-

(6-Cyclobutoxypyridin-2-yl)methanamine

-

Isobutyraldehyde

-

Sodium Triacetoxyborohydride (STAB)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add (6-Cyclobutoxypyridin-2-yl)methanamine (1.0 eq).

-

Dissolve the amine in anhydrous DCE (approximately 0.1 M concentration).

-

Add isobutyraldehyde (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate pre-formation of the imine.

-

In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture.

-

If the reaction is sluggish, add a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the reaction at room temperature for 4-16 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a typical eluent system would be ethyl acetate/hexanes. The product should have a different Rf value than the starting amine.[14]

-

Workup: a. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Reductive Amination with a Ketone (e.g., Cyclopentanone)

This protocol details the synthesis of N-((6-cyclobutoxypyridin-2-yl)methyl)cyclopentanamine.

Materials:

-

(6-Cyclobutoxypyridin-2-yl)methanamine

-

Cyclopentanone

-

Sodium Triacetoxyborohydride (STAB)

-

Anhydrous Dichloromethane (DCM)

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add (6-Cyclobutoxypyridin-2-yl)methanamine (1.0 eq).

-

Dissolve the amine in anhydrous DCM (approximately 0.1 M concentration).

-

Add cyclopentanone (1.2 eq) to the solution.

-

Add glacial acetic acid (1.1 eq) to catalyze iminium ion formation.

-

Stir the mixture for 30-60 minutes at room temperature.

-

In portions, carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1.

-

Workup: Follow the workup procedure outlined in Protocol 1.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Figure 2: General workflow for STAB-mediated reductive amination.

Troubleshooting and Expert Insights

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Conversion | - Incomplete imine formation- Deactivated STAB (moisture)- Sterically hindered substrates | - Add a catalytic amount of acetic acid.- Ensure all reagents and solvents are anhydrous.- Increase reaction time and/or temperature (e.g., to 40 °C). |

| Formation of Alcohol Byproduct | - Non-selective reducing agent- Reaction conditions too harsh | - Use a more selective reagent like STAB.- If using NaBH₄, ensure imine formation is complete before adding the reducing agent. |

| Over-alkylation (for primary amines) | - Reaction of the secondary amine product with the starting aldehyde | - Use a slight excess of the primary amine.- Monitor the reaction closely and stop it once the starting amine is consumed. |

| Difficult Purification | - Close Rf values of starting material and product- Presence of unreacted aldehyde/ketone | - Optimize the mobile phase for column chromatography.- Consider a basic aqueous wash to remove acidic impurities or an acidic wash to remove basic impurities. |

Expert Tip: For weakly nucleophilic amines or sterically demanding ketones, the addition of a Lewis acid such as Ti(OiPr)₄ can sometimes facilitate imine formation and improve overall yields.[10] However, this should be used judiciously as it can complicate the workup.

Characterization of the Product

The purified secondary amine product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. Key signals to look for in the ¹H NMR spectrum are the disappearance of the aldehyde proton (if applicable) and the appearance of new signals corresponding to the newly formed N-alkyl group.[15][16]

-

Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

-

Infrared (IR) Spectroscopy: The disappearance of the C=O stretch from the starting carbonyl and the presence of an N-H stretch (for secondary amines) can be observed.

Conclusion

Reductive amination is a highly reliable and efficient method for the synthesis of secondary and tertiary amines from (6-Cyclobutoxypyridin-2-yl)methanamine. The use of sodium triacetoxyborohydride as the reducing agent offers a mild, selective, and safe protocol that is amenable to a wide range of carbonyl partners. By following the detailed procedures and considering the expert insights provided in this guide, researchers, scientists, and drug development professionals can confidently employ this powerful transformation to generate novel and diverse libraries of substituted pyridine derivatives for their discovery programs.

References

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.

- Iranian Chemical Society. (n.d.). Highly Chemoselective Reductive Amination by One Pot Reaction of Aldehydes, Amines and Dihydropyridine.

-

ResearchGate. (n.d.). A) Mechanistic model for reductive amination. B) ¹H NMR kinetics of the.... Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

- Semantic Scholar. (n.d.). Hitchhiker's Guide to Reductive Amination.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

-

ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. Retrieved from [Link]

- National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.

-

PubMed. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]

- The Royal Society of Chemistry. (2018). Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant.

-

YouTube. (2022). Reductive Amination: Preparation of an Imine. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.

-

Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Picoline-borane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Picoline-borane, 2-Methylpyridine borane, PICB. Retrieved from [Link]

- ResearchGate. (2025). Reductive amination with 5-ethyl-2-methylpyridine borane.

- RSC Publishing. (n.d.). Reductive aminations of ketones and aldehydes using borane–pyridine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 12. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Reaction Solvent Systems for the Synthesis of (6-Cyclobutoxypyridin-2-yl)methanamine

Executive Summary

The synthesis of (6-Cyclobutoxypyridin-2-yl)methanamine presents a unique chemoselective challenge: reducing a nitrile or amide precursor to a primary amine while preserving the acid-sensitive cyclobutyl ether moiety and the basic pyridine ring. This application note provides a definitive guide to solvent selection for the critical reduction step (typically from 6-cyclobutoxypicolinonitrile ).

We evaluate two primary synthetic pathways—Catalytic Hydrogenation and Hydride Reduction —and define the optimal solvent systems to maximize yield, minimize secondary amine by-products, and ensure process safety.

Chemical Context & Retrosynthetic Analysis[1]

The target molecule contains three distinct functional zones that dictate solvent compatibility:

-

Primary Amine (

): Highly nucleophilic; prone to dimerization (secondary amine formation) during synthesis. -

Pyridine Ring: Basic nitrogen; can poison certain catalysts or form salts in acidic media.

-

Cyclobutyl Ether: A strained four-membered ring. While more stable than cyclopropane, it is susceptible to ring-opening or cleavage under strong acidic conditions or high-pressure hydrogenolysis.

Critical Transformation: Nitrile Reduction

The most efficient route involves the reduction of 6-cyclobutoxypicolinonitrile .

Solvent Selection Framework

The choice of solvent is the primary determinant of chemoselectivity. We utilize a Hansen Solubility Parameter (HSP) approach combined with mechanistic requirements.

Comparative Solvent Data Table

| Solvent System | Dielectric Const.[1] ( | Boiling Point (°C) | Suitability | Primary Risk |

| Methanol / 7N NH | 33.0 | 65 | High | Catalyst poisoning (rare); Flammability. |

| Ethanol (Anhydrous) | 24.5 | 78 | Medium | Slower kinetics than MeOH; requires additives. |

| THF (Tetrahydrofuran) | 7.5 | 66 | High | Peroxide formation; Difficult workup (emulsions). |

| 2-MeTHF | 6.97 | 80 | High | Higher cost; Excellent phase separation. |

| DCM (Dichloromethane) | 8.9 | 40 | Low | Incompatible with most reductions; Good for extraction. |

| Acetic Acid | 6.2 | 118 | Critical Fail | Do Not Use. Will cleave cyclobutyl ether. |

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Scalable, Green)

Recommended for >10g scale.[2] Minimizes waste and aluminum salts.

Mechanism: Heterogeneous catalysis using Raney Nickel or Cobalt. Solvent Logic: Methanol provides high hydrogen solubility. Ammonia is strictly required to suppress the formation of the secondary imine intermediate, preventing dimerization.

Step-by-Step:

-

Preparation: Charge a high-pressure autoclave with 6-cyclobutoxypicolinonitrile (1.0 eq).

-

Solvent Addition: Add 7N Ammonia in Methanol (10-15 volumes relative to substrate).

-

Note: Using neutral MeOH without NH

will result in ~20-30% secondary amine dimer [1].

-

-

Catalyst: Add Raney Nickel (active slurry, ~20 wt% loading).

-

Safety: Raney Ni is pyrophoric. Keep wet at all times.

-

-

Reaction: Purge with N

(3x), then H -

Workup: Filter catalyst through Celite (under N

blanket). Concentrate filtrate. The basicity of the pyridine/amine usually requires no salt break.

Protocol B: Hydride Reduction (Lab Scale, High Reliability)

Recommended for <5g scale or if high-pressure equipment is unavailable.

Mechanism: Nucleophilic attack by hydride (

Step-by-Step:

-

Setup: Flame-dry a 3-neck flask under Argon.

-

Reagent: Charge LiAlH

(2.0 eq) as a solution in anhydrous THF . Cool to 0°C. -

Addition: Dissolve 6-cyclobutoxypicolinonitrile in dry THF (5 vol) and add dropwise to the LAH solution.

-